REACTION_CXSMILES
|
[CH:1]1([C:9](=O)[CH2:10][CH3:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.C([OH:15])C>[Pd]>[CH:1]1([CH2:9][C:10](=[O:15])[CH3:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
1-cyclooct-3-enylpropan-1-one
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1(CC=CCCCC1)C(CC)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
through Celite® and concentration under vacuum
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash chromatography (hexane/Et2O 19:1)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCC1)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |